molecular formula C4H5N3S B189370 3-Methylthio-1,2,4-triazine CAS No. 28735-21-9

3-Methylthio-1,2,4-triazine

Cat. No.: B189370
CAS No.: 28735-21-9
M. Wt: 127.17 g/mol
InChI Key: NFHGWQLAJYTULJ-UHFFFAOYSA-N
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Description

3-Methylthio-1,2,4-triazine is a heterocyclic compound with the molecular formula C4H5N3S. It is characterized by a triazine ring substituted with a methylthio group at the third position.

Scientific Research Applications

3-Methylthio-1,2,4-triazine has several scientific research applications:

Safety and Hazards

According to the safety data sheet provided by MilliporeSigma, 3-Methylthio-1,2,4-triazine is harmful if swallowed (Hazard Statement: H302) . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment should be used when handling this compound .

Mechanism of Action

Target of Action

3-Methylthio-1,2,4-triazine is a compound that has been shown to be a PDE5 inhibitor . PDE5, or phosphodiesterase type 5, is an enzyme that plays a crucial role in regulating the intracellular levels of cyclic guanosine monophosphate (cGMP), a messenger molecule involved in various physiological processes.

Mode of Action

As a PDE5 inhibitor, this compound works by blocking the action of PDE5 , thereby preventing the breakdown of cGMP . This leads to an increase in the concentration of cGMP within cells, which can result in various downstream effects depending on the specific cell type and context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cGMP pathway . By inhibiting PDE5 and thereby increasing cGMP levels, this compound can influence various cellular processes that are regulated by cGMP. These may include processes such as smooth muscle relaxation, platelet aggregation, and phototransduction .

Pharmacokinetics

Its metabolism and excretion would be expected to occur primarily via the liver and kidneys, respectively .

Result of Action

The molecular and cellular effects of this compound’s action would be expected to vary depending on the specific context and the cells in which it is acting. In general, by increasing cgmp levels, it could potentially lead to effects such asvasodilation (in the case of smooth muscle cells in blood vessels) or increased light sensitivity (in the case of photoreceptor cells in the eye) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect PDE5 or cGMP levels could potentially impact the effectiveness of this compound. Additionally, factors such as pH, temperature, and the presence of certain ions or molecules could potentially affect the stability of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylthio-1,2,4-triazine typically involves the reaction of 1,2,4-triazine derivatives with methylthiolating agents. One common method is the reaction of 1,2,4-triazine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. The use of transition-metal-catalyzed cross-coupling reactions and C–H activation methods are also explored to achieve large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Methylthio-1,2,4-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Methylthio-1,2,4-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthio group enhances its reactivity and potential for further functionalization compared to other triazine derivatives .

Properties

IUPAC Name

3-methylsulfanyl-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3S/c1-8-4-5-2-3-6-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHGWQLAJYTULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313726
Record name 3-(Methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28735-21-9
Record name 28735-21-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=276290
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylsulfanyl)-1,2,4-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80313726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylthio-1,2,4-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylthio-1,2,4-triazine
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Reactant of Route 4
3-Methylthio-1,2,4-triazine
Reactant of Route 5
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Reactant of Route 6
3-Methylthio-1,2,4-triazine

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